molecular formula C5H12N2O2 B038482 2-(Dimethylamino)-N-methoxyacetamide CAS No. 116882-87-2

2-(Dimethylamino)-N-methoxyacetamide

Cat. No. B038482
CAS RN: 116882-87-2
M. Wt: 132.16 g/mol
InChI Key: MAQXEEMCKFHECU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-methoxyacetamide, also known as DMAA, is a synthetic compound that has gained significant attention in the field of scientific research. DMAA has been found to exhibit promising biochemical and physiological effects, making it an ideal candidate for various laboratory experiments.

Mechanism of Action

The exact mechanism of action of 2-(Dimethylamino)-N-methoxyacetamide is not fully understood. However, studies have suggested that 2-(Dimethylamino)-N-methoxyacetamide may act by inhibiting the activity of enzymes involved in cancer cell growth and viral replication. 2-(Dimethylamino)-N-methoxyacetamide has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in the regulation of cell growth and survival. Additionally, 2-(Dimethylamino)-N-methoxyacetamide has been found to inhibit the activity of the RNA-dependent RNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
2-(Dimethylamino)-N-methoxyacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune response. 2-(Dimethylamino)-N-methoxyacetamide has also been found to increase the production of reactive oxygen species, which can induce oxidative stress in cancer cells and promote cell death.

Advantages and Limitations for Lab Experiments

2-(Dimethylamino)-N-methoxyacetamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. 2-(Dimethylamino)-N-methoxyacetamide is also soluble in water and organic solvents, making it suitable for a wide range of experiments. However, 2-(Dimethylamino)-N-methoxyacetamide has some limitations. It is a synthetic compound that may not accurately mimic the effects of natural compounds. Additionally, 2-(Dimethylamino)-N-methoxyacetamide has not been extensively studied in vivo, and its safety profile has not been fully established.

Future Directions

Despite the promising results obtained with 2-(Dimethylamino)-N-methoxyacetamide, there is still much to be explored in terms of its potential applications. Future studies could investigate the use of 2-(Dimethylamino)-N-methoxyacetamide in combination with other compounds to enhance its anticancer and antiviral effects. Additionally, studies could investigate the safety profile of 2-(Dimethylamino)-N-methoxyacetamide in vivo and explore its potential as a therapeutic agent for other diseases.
Conclusion:
In conclusion, 2-(Dimethylamino)-N-methoxyacetamide is a promising research compound that exhibits several biochemical and physiological effects. Its potential applications in cancer treatment and viral infections make it an ideal candidate for laboratory experiments. However, further studies are needed to fully understand the mechanism of action of 2-(Dimethylamino)-N-methoxyacetamide and its potential applications in other fields.

Synthesis Methods

2-(Dimethylamino)-N-methoxyacetamide is synthesized through a multistep process that involves the reaction of dimethylamine with ethyl chloroacetate, followed by the addition of sodium methoxide to the resulting product. The final step involves the reaction of the intermediate product with methoxyacetyl chloride. The resulting 2-(Dimethylamino)-N-methoxyacetamide is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

2-(Dimethylamino)-N-methoxyacetamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antiviral, and antibacterial properties. 2-(Dimethylamino)-N-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 2-(Dimethylamino)-N-methoxyacetamide has been found to exhibit antiviral activity against the influenza virus, making it a potential therapeutic agent for the treatment of viral infections.

properties

CAS RN

116882-87-2

Product Name

2-(Dimethylamino)-N-methoxyacetamide

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-(dimethylamino)-N-methoxyacetamide

InChI

InChI=1S/C5H12N2O2/c1-7(2)4-5(8)6-9-3/h4H2,1-3H3,(H,6,8)

InChI Key

MAQXEEMCKFHECU-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)NOC

Canonical SMILES

CN(C)CC(=O)NOC

synonyms

Acetamide, 2-(dimethylamino)-N-methoxy- (9CI)

Origin of Product

United States

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